Lyclavatol
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Overview
Description
Lyclavatol is a natural product found in Ononis spinosa and Dendrolycopodium obscurum with data available.
Scientific Research Applications
Cytotoxic and Anti-Inflammatory Properties : Lyclavatol has been isolated from Lycopodium clavatum and studied for its biological activities. Notably, it exhibited inhibitory activity on nitric oxide production in stimulated cells and demonstrated cytotoxic effects against cancer cell lines (Vu Thi Huong Giang et al., 2022).
Anti-Cancer Potential : Research on Lycopodine, a constituent of Lycopodium clavatum, showed its ability to induce apoptosis in cancer cells. This indicates a potential for this compound in cancer chemotherapy, particularly in inhibiting the proliferation of cancer cells (S. Mandal et al., 2010).
Neuroprotective and Cognitive Effects : Lycopodium clavatum, from which this compound is derived, has shown effects on learning, memory function, and cerebral blood flow in animal models. This suggests potential applications in treating conditions like dementia (K. Hanif et al., 2015).
Cholinesterase Inhibitory Activity : Another study highlighted this compound's weak inhibitory effect on acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (J. Rollinger et al., 2005).
Antioxidant Properties : Lycopene, a related compound, is known for its antioxidant properties and potential protective effects against oxidative stress-related diseases, including cardiovascular diseases (M. Bin-Jumah et al., 2022).
Properties
Molecular Formula |
C28H50O4 |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(1R,2S,4aR,6R,8aS)-1-[2-[(1R,2S,4aR,6R,8aS)-2,6-dihydroxy-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C28H50O4/c1-25(2)21-11-9-19(29)17(27(21,5)15-13-23(25)31)7-8-18-20(30)10-12-22-26(3,4)24(32)14-16-28(18,22)6/h17-24,29-32H,7-16H2,1-6H3/t17-,18-,19-,20-,21-,22-,23+,24+,27+,28+/m0/s1 |
InChI Key |
AGTWEFWCYVDEIC-CTUPTTDZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@H]([C@@H]2CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)O)(C)C)O |
Canonical SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC3C(CCC4C3(CCC(C4(C)C)O)C)O)O)C |
Synonyms |
lyclavatol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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